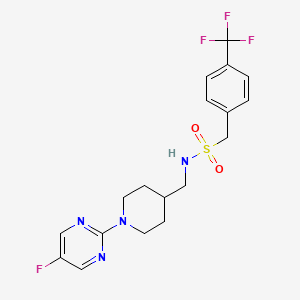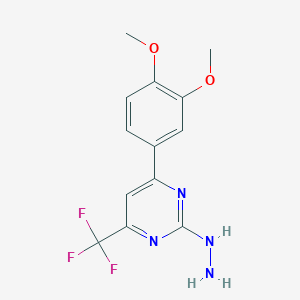
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the NUAK family kinases, which are involved in various cellular processes such as cell cycle regulation, metabolism, and autophagy.
Mecanismo De Acción
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine selectively binds to the ATP-binding site of NUAK family kinases and inhibits their activity. This leads to the disruption of various cellular processes such as cell cycle progression, autophagy, and metabolism, which are regulated by these kinases. The inhibition of NUAK family kinases by 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to induce DNA damage, activate the p53 pathway, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to have potent anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. However, there are also some limitations, such as its poor solubility in aqueous solutions and the need for specific conditions for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, including its potential use in combination with other anticancer agents, its optimization for better solubility and pharmacokinetics, and its evaluation in clinical trials. Additionally, further studies are needed to understand the mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine and its potential applications in other diseases beyond cancer.
In conclusion, 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its selective inhibition of NUAK family kinases makes it a promising candidate for cancer therapy, and further studies are needed to explore its potential applications in other diseases and its optimization for clinical use.
Métodos De Síntesis
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate and trifluoromethylpyrimidine-2,4,6-trione. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of NUAK family kinases, which are overexpressed in various cancer types. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been studied for its potential use in combination with other anticancer agents.
Propiedades
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(13(14,15)16)19-12(18-8)20-17/h3-6H,17H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMZBTMNHJNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
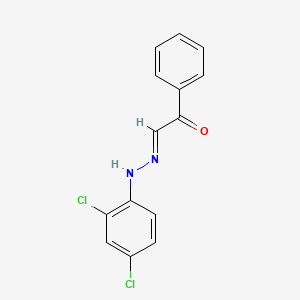
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
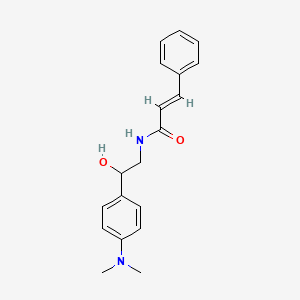
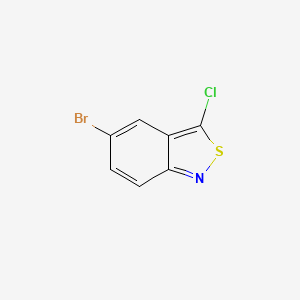
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
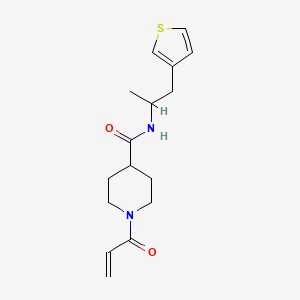

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)

